molecular formula C15H15F2NO3 B2966267 Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2194907-85-0

Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

カタログ番号: B2966267
CAS番号: 2194907-85-0
分子量: 295.286
InChIキー: MVZHOAKWIIRDNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a hybrid structure combining a benzodioxole moiety (a common pharmacophore in medicinal chemistry) with a 1,1-difluoro-6-azaspiro[2.5]octane scaffold.

特性

IUPAC Name

1,3-benzodioxol-5-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3/c16-15(17)8-14(15)3-5-18(6-4-14)13(19)10-1-2-11-12(7-10)21-9-20-11/h1-2,7H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZHOAKWIIRDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the spirocyclic azaspirooctane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently .

化学反応の分析

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophiles employed .

類似化合物との比較

Comparison with Similar Compounds

The evidence includes references to structurally related compounds, but none are direct analogs. For example:

:

  • (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one
    • Structural Differences :
  • Contains a spiro[2.4]heptane core (7-membered ring system) vs. the spiro[2.5]octane (8-membered) in the target compound.
  • Lacks fluorine atoms but includes a benzyl substituent and an enone system. Relevance: The synthesis of this compound highlights methods for spirocyclic systems, but its pharmacological profile is undocumented in the evidence .

:

  • 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride Structural Overlap: Shares the difluoro-azaspiro motif but has a larger spiro[3.4]octane scaffold.

Critical Limitations of the Evidence

  • No Direct Comparators: The provided compounds differ in core ring size, substituents, or functional groups, making meaningful comparisons speculative.
  • Lack of Pharmacological or Synthetic Data : Neither evidence source discusses bioactivity, pharmacokinetics, or synthetic challenges specific to the target compound.

Recommendations for Further Research

To address the query comprehensively, additional evidence is required, such as:

  • Peer-reviewed studies on the synthesis or bioactivity of the target compound.
  • Computational analyses (e.g., molecular docking, QSAR) comparing its spirocyclic and fluorinated features to known drugs.
  • Experimental data on stability, solubility, or receptor binding.

生物活性

Benzo[d][1,3]dioxole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a novel synthetic derivative that combines the structural features of benzo[d][1,3]dioxole with a difluorinated spirocyclic moiety. This article reviews its biological activity based on recent studies and findings.

Chemical Structure

The chemical structure of Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone can be represented as follows:

C15H13F2NO3\text{C}_{15}\text{H}_{13}\text{F}_2\text{N}\text{O}_3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d][1,3]dioxole core and subsequent introduction of the difluoro and spirocyclic components. Detailed methodologies can be found in recent literature focusing on similar derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[d][1,3]dioxole derivatives. For instance, compounds containing benzo[d][1,3]dioxole moieties demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) .

CompoundIC50 (µM)Cancer Cell Line
Doxorubicin7.46HepG2
Doxorubicin8.29HCT116
Doxorubicin4.56MCF-7
Benzo[d][1,3]dioxole derivative2.38HepG2
Benzo[d][1,3]dioxole derivative1.54HCT116
Benzo[d][1,3]dioxole derivative4.52MCF-7

These results indicate that certain derivatives exhibit lower IC50 values than standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic index.

The mechanisms underlying the anticancer activity include:

  • EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways critical for tumor growth and proliferation.
  • Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells via mitochondrial pathways involving proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis indicates that these compounds can cause cell cycle arrest at different phases, effectively halting cancer cell proliferation .

Case Studies

A notable study explored the synthesis and evaluation of various benzo[d][1,3]dioxole derivatives for their anticancer properties. The findings demonstrated that compounds with specific substitutions on the dioxole ring exhibited enhanced activity against multiple cancer types while maintaining low toxicity towards normal cells .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。